molecular formula C11H10FNO4 B8206683 Ethyl 3-(2-fluoro-6-nitrophenyl)prop-2-enoate

Ethyl 3-(2-fluoro-6-nitrophenyl)prop-2-enoate

Cat. No.: B8206683
M. Wt: 239.20 g/mol
InChI Key: JBMQFFJRRCRZEF-VOTSOKGWSA-N
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Description

Ethyl (E)-3-(2-fluoro-6-nitrophenyl)prop-2-enoate is an organic compound that belongs to the class of esters. Esters are commonly found in various natural and synthetic substances and are known for their pleasant fragrances. This particular compound features a fluoro and nitro substituent on a phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2-fluoro-6-nitrophenyl)prop-2-enoate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-6-nitrobenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-6-nitrobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the desired product.

    Purification: The crude product is then purified using techniques like recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as distillation and crystallization, are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(2-fluoro-6-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Ethyl (E)-3-(2-amino-6-nitrophenyl)prop-2-enoate.

    Substitution: Ethyl (E)-3-(2-substituted-6-nitrophenyl)prop-2-enoate.

    Hydrolysis: 3-(2-fluoro-6-nitrophenyl)prop-2-enoic acid and ethanol.

Scientific Research Applications

Ethyl (E)-3-(2-fluoro-6-nitrophenyl)prop-2-enoate has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-fluoro-6-nitrophenyl)prop-2-enoate depends on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (E)-3-(2-chloro-6-nitrophenyl)prop-2-enoate
  • Ethyl (E)-3-(2-bromo-6-nitrophenyl)prop-2-enoate
  • Ethyl (E)-3-(2-methyl-6-nitrophenyl)prop-2-enoate

Uniqueness

Ethyl (E)-3-(2-fluoro-6-nitrophenyl)prop-2-enoate is unique due to the presence of the fluoro substituent, which can significantly influence its reactivity and biological activity compared to its chloro, bromo, or methyl analogs.

Properties

IUPAC Name

ethyl (E)-3-(2-fluoro-6-nitrophenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO4/c1-2-17-11(14)7-6-8-9(12)4-3-5-10(8)13(15)16/h3-7H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBMQFFJRRCRZEF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC=C1F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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